![molecular formula C9H14N4O B1466608 1-(3-氨基氮杂环丁-1-基)-2-(1H-吡唑-1-基)丙-1-酮 CAS No. 1487076-49-2](/img/structure/B1466608.png)
1-(3-氨基氮杂环丁-1-基)-2-(1H-吡唑-1-基)丙-1-酮
描述
1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one, more commonly known as AAPP, is a heterocyclic compound that has been used in a wide range of scientific applications. AAPP is a versatile compound that can be used in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry. It has been used in various research projects to study its properties and potential applications.
科学研究应用
抗菌和抗癌剂
涉及新型吡唑衍生物(包括与目标化合物类似的结构)的研究表明,在开发抗菌和抗癌疗法方面具有显着的潜力。例如,研究已经合成了在体外显示出比参考药物更高的抗癌活性的新型化合物,指出了这些分子在治疗开发中的前景。此类化合物以其吡唑和嘧啶部分为特征,也已对其抗菌功效进行了评估,其中许多对各种菌株表现出良好至极好的活性 (Hafez, El-Gazzar, & Al-Hussain, 2016)。
合成和生物活性
已经广泛探索了获得吡唑衍生物的合成途径,从而产生了具有显着生物活性的化合物。一个这样的例子包括通过涉及查耳酮衍生物的反应生成化合物的过程,产生具有相当抗菌活性的产物。这些合成方法不仅突出了这些化合物的化学多功能性,还突出了它们在解决各种生物靶标中的潜在效用 (Sid, Ziani, Demmen-Debbih, Mokhtari, & Lamara, 2013)。
结构多样性和药物开发
通过烷基化和闭环反应探索结构多样的库展示了吡唑相关化合物在生成多种衍生物方面的适应性。这种结构多功能性对于新型候选药物的开发至关重要,因为它允许微调分子特性以满足特定的药理要求。此类研究强调了该化合物在持续寻找具有改进的功效和安全性特征的新型治疗剂中的相关性 (Roman, 2013)。
属性
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-pyrazol-1-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-7(13-4-2-3-11-13)9(14)12-5-8(10)6-12/h2-4,7-8H,5-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMMBPYHMNRJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。